(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)
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Overview
Description
Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine is a tertiary phosphine compound characterized by the presence of oxazoline and phenyl groups attached to a central phosphorus atom. This compound is known for its unique structural properties and its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method includes the use of O-phenyl-bis(2-oxazolinylaryl)phosphinites as starting materials, which react with aryllithium reagents to form the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the oxazoline or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids, depending on the nature of the substituent being introduced .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The oxazoline and phenyl groups play a crucial role in modulating the electronic properties of the phosphorus atom, thereby influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bis(2-oxazolinyl)phenylphosphine: Similar structure but lacks the tert-butyl group, resulting in different steric and electronic properties.
Phenylphosphine: Lacks the oxazoline groups, making it less versatile in catalytic applications.
Triphenylphosphine: A widely used phosphine ligand but lacks the oxazoline groups, leading to different reactivity and selectivity.
Uniqueness
Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine is unique due to the presence of both oxazoline and phenyl groups, which provide a balance of steric hindrance and electronic modulation. This makes it particularly effective in catalysis and other applications where precise control over reactivity is required .
Properties
IUPAC Name |
bis[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3/t27-,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNPGTKDUBOISS-NSOVKSMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@@H](CO5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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